![molecular formula C22H23NO5S2 B5148106 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5148106.png)
3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
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Overview
Description
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves multi-component reactions, incorporating elements like naphthyl and trimethoxyphenyl groups. For example, Pinto et al. (2018) detailed the synthesis of a related compound, 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one, through a multi-component reaction involving α-aminopyridine, α-naphthylaldehyde, and α-mercaptoacetic acid, showcasing a method that might be adaptable for synthesizing 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine (Pinto, Henao, & Kouznetsov, 2018).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is often characterized using techniques such as X-ray diffraction, as demonstrated by Pinto et al. (2018). Their study on a related thiazolidine compound utilized X-ray diffraction to determine the crystalline structure, which could provide insights into the structural analysis of 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine (Pinto, Henao, & Kouznetsov, 2018).
Chemical Reactions and Properties
Thiazolidine derivatives exhibit a range of chemical reactions, often influenced by their functional groups. Studies such as the one by Jawale et al. (2012) on 2,4-thiazolidinediones with aryl sulfonylurea moieties demonstrate the versatility of thiazolidine compounds in undergoing various chemical reactions, providing a framework for understanding the reactivity of 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine (Jawale, Pratap, Rahuja, Srivastava, & Mane, 2012).
Physical Properties Analysis
The physical properties of thiazolidine derivatives can be deduced from their structural characteristics. For instance, the solubility, melting point, and other physical parameters can be influenced by the presence of the naphthylsulfonyl and trimethoxyphenyl groups, as seen in related compounds analyzed in studies like the one by Gayathri B. H et al. (2019), which focused on the physical parameters of a novel thiazolidine-based compound (Gayathri B. H, Kamble, Jagadeesh Prasad D, Bhavya N. R, Lokanath N. K, Mahendra M, Laxmana K, & Prakash, 2019).
Chemical Properties Analysis
The chemical properties of 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine, such as reactivity, stability, and interaction with other molecules, can be understood by examining studies on similar thiazolidine structures. For example, the work by El-Gaby et al. (2009) on 2-thioxo-4-thiazolidinones provides insights into the chemical behavior and potential applications of thiazolidine derivatives (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
properties
IUPAC Name |
3-naphthalen-2-ylsulfonyl-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-26-19-14-21(28-3)20(27-2)13-18(19)22-23(10-11-29-22)30(24,25)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-14,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQQQZFPQRNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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